![molecular formula C24H25N3O3 B2398365 methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate CAS No. 861208-95-9](/img/structure/B2398365.png)

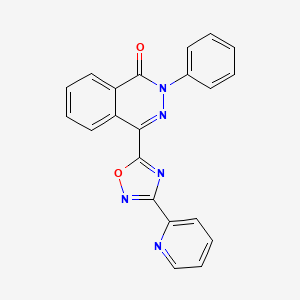

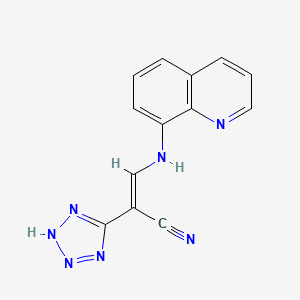

methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate” is a chemical compound with diverse applications in scientific research. It possesses intriguing potential for drug discovery and synthesis due to its complex structure and varied properties. It is used as a high-quality reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C24H25N3O3 . Its molecular weight is 403.4736 . The compound includes a phenyl group, a piperidino group, and a pyridazinyl group . More detailed structural analysis would require advanced spectroscopic techniques such as NMR and X-ray crystallography.Aplicaciones Científicas De Investigación

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is a well-established acid-catalyzed, three-component reaction that leads to the formation of highly functionalized heterocycles. In this case, the synthesis of “ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate” (identified as LaSOM® 293) involves the following steps:

- This compound represents a versatile building block for further studies due to its structural diversity .

Pharmacological Investigations

- Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis .

Antimicrobial Properties

- Related compounds synthesized via the Biginelli reaction have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative species .

Spectrum Analysis and Hydrogen Bonding

- Spectrum analysis of “ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate” (TFPPC) reveals hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group .

Future Directions

Mecanismo De Acción

Target of Action

The primary target of this compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB plays a crucial role in the biosynthesis of menaquinone, an essential molecule in bacterial energy metabolism.

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the biosynthesis of menaquinone.

Biochemical Pathways

The inhibition of MenB affects the menaquinone biosynthesis pathway. Menaquinone, also known as vitamin K2, is involved in bacterial energy metabolism and electron transport. By inhibiting its production, the compound disrupts these processes, leading to bacterial growth inhibition .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting the menaquinone biosynthesis pathway, the compound prevents bacteria from carrying out essential metabolic processes, leading to their growth inhibition .

Propiedades

IUPAC Name |

methyl 4-[(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-24(29)20-12-10-18(11-13-20)17-27-22(28)16-21(26-14-6-3-7-15-26)23(25-27)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKYNIOWZJCDAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)

![Methyl 3-[(2-{1-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2398289.png)

![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2398297.png)

![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)